3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(3-fluoro-2-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(12)10(8)15-2/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHLDZBOKQZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=CC=C1)F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

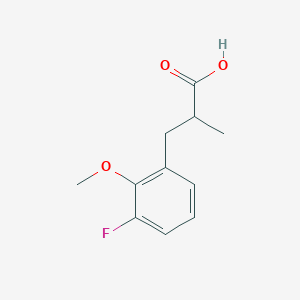

Chemical Structure and Properties

The compound is characterized by a fluoro-substituted methoxyphenyl group attached to a methylpropanoic acid moiety. Its chemical structure can be represented as follows:

- IUPAC Name : 3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

- Molecular Formula : C12H13F O3

- Molecular Weight : 232.23 g/mol

Biological Activity Overview

Research indicates that 3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid exhibits various biological activities, including:

The biological activity of 3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is believed to be mediated through interactions with specific molecular targets. Research has indicated that compounds with similar structures often act by inhibiting key enzymes or receptors involved in disease pathways. For instance, the presence of the fluoro and methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds, including 3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid. The results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) determined through serial dilution assays. The findings are summarized in the following table:

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid | 32 | Staphylococcus aureus |

| Control (Standard Antibiotic) | 8 | Staphylococcus aureus |

Anticancer Activity

In another study focusing on the anticancer properties, a series of derivatives were synthesized and tested against various cancer cell lines. The results showed that some derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid | 5.6 | MCF-7 |

| Control (Doxorubicin) | 0.1 | MCF-7 |

Conclusion and Future Directions

The compound 3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid shows potential for further development as an antimicrobial and anticancer agent. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacokinetic properties, and conducting extensive in vivo studies to evaluate its therapeutic efficacy.

Continued exploration in medicinal chemistry can pave the way for new therapeutic agents derived from this compound, addressing unmet medical needs in infectious diseases and cancer treatment.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-2-methylpropanoic acid (Compound 33)

- Structure : Differs in the position of the fluorine atom (4-fluoro vs. 3-fluoro) and lacks the methoxy group.

- The 4-fluoro substitution may alter steric interactions in biological systems .

- Synthesis : Prepared via Pd/C-catalyzed hydrogenation of acrylic acid derivatives, yielding 55 mmol scale with moderate efficiency .

3-(2-Methoxyphenyl)propanoic Acid

- Structure : Features a 2-methoxyphenyl group without fluorine.

- Properties : The lack of fluorine reduces electronegativity and lipophilicity, which may decrease membrane permeability. Melting point: 85–89°C .

- Applications : Used as a precursor in pharmaceutical intermediates, highlighting the role of methoxy positioning in synthetic utility .

3-Fluoro-2,2-dimethylpropanoic Acid

- Structure : Contains a fluorine at the 3-position but with two methyl groups at C2, creating steric hindrance.

- Molecular weight: 120.12 g/mol; CAS: 64241-77-6 .

Functional Analogues in Pharmacology

Bezafibrate

2-[3-[4-Fluoro-3-(trifluoromethyl)phenyl]ureido]-2-methylpropanoic Acid

3-(1H-Indazol-1-yl)-2-methylpropanoic Acid

- Structure : Indazole substituent instead of fluorophenyl.

- Applications : Intermediate in CFTR potentiators (e.g., Z2075279358), illustrating how heterocyclic substituents influence target specificity .

Key Research Findings

- Synthetic Challenges: Fluorine and methoxy groups require precise catalytic conditions (e.g., TfOH or AlX3) to avoid side reactions, as seen in furan-2-yl propanoic acid syntheses .

- Biological Relevance : Fluorinated aromatic compounds like the target molecule show enhanced binding to GPCRs due to fluorine’s electronegativity, as demonstrated in strained membrane contact studies .

Q & A

Q. What are the recommended synthetic routes for 3-(3-fluoro-2-methoxyphenyl)-2-methylpropanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation followed by carboxylation. Key steps include:

- Substitution and alkylation : React 3-fluoro-2-methoxybenzene derivatives with methylpropanoic acid precursors under acidic conditions .

- Purification : Use recrystallization in ethanol/water mixtures or preparative HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to achieve >98% purity. Monitor intermediates via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Look for characteristic signals: δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 1.2–1.5 ppm (methyl groups) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F vibration at 1100–1200 cm⁻¹ .

- Chromatography : Use reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves and safety goggles due to H302 (harmful if swallowed) and H319 (eye irritation) .

- Storage : Keep in a desiccator at 4°C, away from oxidizing agents. Use fume hoods for synthesis steps involving volatile intermediates .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Employ a Chiralpak IA-3 column (3 µm, 4.6 × 250 mm) with isocratic elution (n-hexane:isopropanol 90:10, 0.8 mL/min). Monitor enantiomeric excess (ee) via polarimetry .

- Crystallization : Use diastereomeric salt formation with (R)-1-phenylethylamine in ethanol to isolate enantiomers .

Q. What strategies resolve contradictions in impurity profiling during synthesis?

- Methodological Answer :

- LC-MS Analysis : Identify impurities like methyl ester byproducts using a QTOF-MS (ESI+ mode, m/z range 100–500). Compare fragmentation patterns with synthetic standards .

- Process Optimization : Adjust reaction pH (maintain 6–7) and temperature (60–70°C) to minimize side reactions. Track kinetic stability via in-situ FTIR .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate logP (~2.2), topological polar surface area (65.5 Ų), and blood-brain barrier permeability .

- Docking Studies : Simulate binding to PPARα/δ receptors (PDB ID: 3D6Y) using AutoDock Vina. Focus on hydrogen bonding with the fluoromethoxy group .

Q. What in vitro assays validate its transporter-mediated cellular uptake?

- Methodological Answer :

- Cell Models : Use HEK293 cells overexpressing OATP1B1 or LAT1 transporters. Pre-incubate cells in Hank’s Balanced Salt Solution (pH 7.4) for 30 min .

- Uptake Quantification : Measure intracellular accumulation via LC-MS/MS (MRM transition m/z 195→137). Normalize data to protein content (Bradford assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.